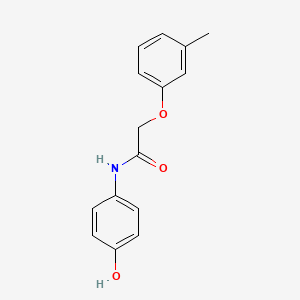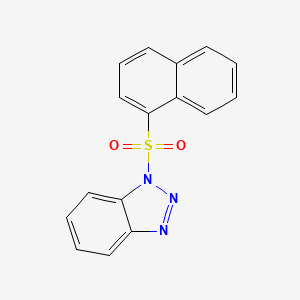
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole, also known as NBTA, is a benzotriazole derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. NBTA has been studied for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cell signaling pathways.
作用機序
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. In addition, 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been shown to inhibit the activity of other enzymes, including protein kinase C and phospholipase A2, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of cyclooxygenase-2 and the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has several advantages for use in lab experiments, including its high potency and specificity for PTPs. However, 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole is also known to have low solubility in aqueous solutions, which can limit its use in certain experiments. In addition, 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been shown to have cytotoxic effects at high concentrations, which can complicate its use in cell-based assays.
将来の方向性
There are several future directions for research on 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole, including the development of more potent and selective PTP inhibitors, the identification of new targets for 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole, and the optimization of its pharmacokinetic properties for use in vivo. In addition, 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has shown promise as a tool for studying the role of PTPs in various cellular processes, and further research in this area could lead to a better understanding of the mechanisms underlying disease pathogenesis.
合成法
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole can be synthesized through a multistep process that involves the reaction of 1-naphthylamine with chlorosulfonic acid, followed by the reaction of the resulting sulfonyl chloride with sodium azide and copper(I) iodide. The final product is obtained through the reaction of the resulting azide with sodium dithionite.
科学的研究の応用
1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been extensively studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders. 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been shown to inhibit PTPs, which are involved in the regulation of multiple signaling pathways that are dysregulated in these diseases. In addition, 1-(1-naphthylsulfonyl)-1H-1,2,3-benzotriazole has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
特性
IUPAC Name |
1-naphthalen-1-ylsulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-22(21,19-15-10-4-3-9-14(15)17-18-19)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTQCVPCMHYAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

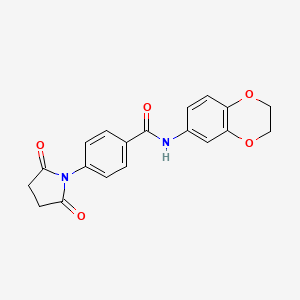
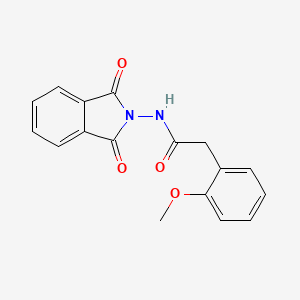
![N,N-diethyl-3-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)-1-propanamine](/img/structure/B5870746.png)
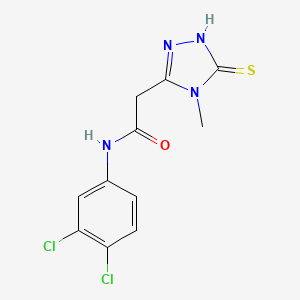
![N-isobutyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5870764.png)
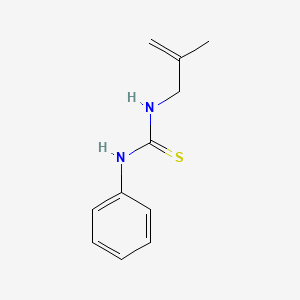
![4-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B5870781.png)
![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5870785.png)

![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5870805.png)
![5-{[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5870806.png)
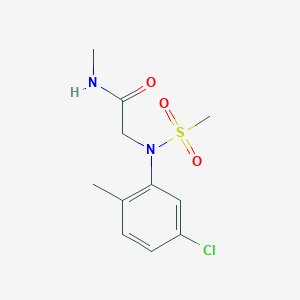
![N'-[(4-fluorobenzoyl)oxy]-2-methylbenzenecarboximidamide](/img/structure/B5870840.png)
